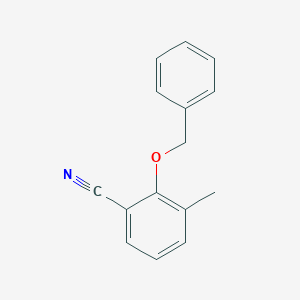

2-(Benzyloxy)-3-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-12-6-5-9-14(10-16)15(12)17-11-13-7-3-2-4-8-13/h2-9H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJFOOLSLSCOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Anticipated Chemical Properties of 2-(Benzyloxy)-3-methylbenzonitrile

Introduction

2-(Benzyloxy)-3-methylbenzonitrile is an aromatic organic compound characterized by a benzonitrile core substituted with a benzyloxy group at the second position and a methyl group at the third. This molecular architecture suggests its potential as a versatile intermediate in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. This document serves as a technical guide to its expected chemical properties, drawing on data from closely related isomers and analogues to build a comprehensive profile.

Core Chemical Properties

The physicochemical properties of 2-(Benzyloxy)-3-methylbenzonitrile are influenced by its constituent functional groups: the polar nitrile group, the bulky and somewhat flexible benzyloxy ether linkage, and the nonpolar methyl group on the aromatic ring.

Table 1: Physicochemical Properties of Related Benzonitrile Derivatives

| Property | 2-(Benzyloxy)benzonitrile | 4-Benzyloxybenzonitrile |

| Molecular Formula | C₁₄H₁₁NO | C₁₄H₁₁NO |

| Molecular Weight | 209.24 g/mol [1] | 209.24 g/mol [2] |

| CAS Number | 74511-44-7[1] | 52805-36-4[2] |

| Predicted XLogP3 | 3.5 | 3.5[2] |

| Hydrogen Bond Donor Count | 0 | 0[2] |

| Hydrogen Bond Acceptor Count | 2 | 2[2] |

| Rotatable Bond Count | 3 | 3[2] |

| Topological Polar Surface Area | 33 Ų | 33 Ų[2] |

Spectroscopic Profile (Anticipated)

While specific spectroscopic data for 2-(Benzyloxy)-3-methylbenzonitrile are not available, its expected spectral characteristics can be inferred from the analysis of its functional groups and comparison with analogous compounds.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a complex multiplet for the aromatic protons in the region of 7.0-7.5 ppm. A characteristic singlet for the benzylic protons (O-CH₂-Ph) should appear around 5.0-5.2 ppm. The methyl group protons are anticipated to resonate as a singlet in the upfield region, approximately at 2.2-2.5 ppm.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would likely exhibit a signal for the nitrile carbon in the range of 115-120 ppm. The aromatic carbons would produce a series of peaks between 110-160 ppm. The benzylic carbon is expected around 70 ppm, and the methyl carbon signal should appear at approximately 15-20 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum is predicted to show a sharp and characteristic absorption band for the nitrile (C≡N) stretching vibration around 2220-2230 cm⁻¹. Other significant peaks would include C-O stretching for the ether bond, and various C-H stretching and bending vibrations corresponding to the aromatic rings and the methyl group.

-

Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak would correspond to the molecular weight of the compound. Key fragmentation pathways would likely involve the cleavage of the benzyl group, leading to a prominent peak at m/z 91, and the loss of the entire benzyloxy substituent.

Experimental Protocols: A General Synthetic Approach

The synthesis of 2-(Benzyloxy)-3-methylbenzonitrile can be plausibly achieved through a Williamson ether synthesis, a well-established method for forming ethers. The following protocol outlines a general procedure.

General Synthesis of 2-(Benzyloxy)-3-methylbenzonitrile

This protocol details a likely synthetic route starting from the corresponding hydroxylated precursor.

Reaction: Williamson Ether Synthesis

-

Reactants:

-

2-Hydroxy-3-methylbenzonitrile

-

Benzyl bromide (or another suitable benzyl halide)

-

A non-nucleophilic base (e.g., potassium carbonate, sodium hydride)

-

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is typically used.

Procedure:

-

The 2-hydroxy-3-methylbenzonitrile is dissolved in the chosen polar aprotic solvent in a reaction vessel.

-

The base is added to the solution to deprotonate the hydroxyl group, forming the corresponding phenoxide.

-

Benzyl bromide is then added to the reaction mixture.

-

The mixture is heated to facilitate the nucleophilic substitution reaction. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of water.

-

The aqueous mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent like sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure 2-(Benzyloxy)-3-methylbenzonitrile.

Logical Relationships in Synthesis

The following diagram provides a visual representation of the generalized synthetic workflow for benzyloxy-substituted benzonitriles.

Caption: Generalized synthetic workflow for 2-(Benzyloxy)-3-methylbenzonitrile.

Biological Activity and Drug Development Potential

There is no specific information in the scientific literature regarding the biological activity or any involvement in signaling pathways for 2-(Benzyloxy)-3-methylbenzonitrile. However, the benzonitrile scaffold is a known pharmacophore present in a variety of biologically active compounds. For instance, certain benzonitrile derivatives have been explored as enzyme inhibitors. One such example, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), demonstrated the ability to inhibit the replication of a range of picornaviruses.[3] Its mechanism of action appears to involve the disruption of an early event in the viral replication process that occurs after the virus uncoats.[3] Furthermore, compounds derived from benzyloxy precursors, such as N-benzoyl-2-hydroxybenzamides, have shown activity against the parasites responsible for malaria (P. falciparum), trypanosomiasis, and leishmaniasis.[4]

Given the lack of direct biological data, the primary role of 2-(Benzyloxy)-3-methylbenzonitrile in drug development would likely be as a chemical intermediate for the synthesis of more elaborate molecules with potential therapeutic applications.

Conclusion

While specific experimental data for 2-(Benzyloxy)-3-methylbenzonitrile is currently limited, a comprehensive understanding of its anticipated chemical properties can be formulated by examining its structural features and drawing comparisons with well-characterized related compounds. This technical guide provides a foundational overview of its expected physicochemical properties, spectroscopic signatures, and a plausible synthetic strategy. Further empirical research is essential to definitively characterize this compound and to explore its potential utility in various scientific and industrial domains.

References

- 1. 74511-44-7|2-(Benzyloxy)benzonitrile|BLD Pharm [bldpharm.com]

- 2. 4-Benzyloxybenzonitrile | C14H11NO | CID 561371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-(Benzyloxy)-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

Quantitative data for 2-(Benzyloxy)-3-methylbenzonitrile is not extensively reported. The following table summarizes its basic calculated properties and expected ranges for related compounds.

| Property | Value / Expected Range | Source |

| Molecular Formula | C₁₅H₁₃NO | Calculated |

| Molecular Weight | 223.27 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Analogy |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Analogy |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.3 (s, 3H, CH₃), ~5.2 (s, 2H, OCH₂), ~7.0-7.6 (m, 8H, Ar-H) | Predicted based on similar structures[5] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~16 (CH₃), ~71 (OCH₂), ~117 (CN), ~113-160 (aromatic carbons) | Predicted based on similar structures[5][6] |

| IR (KBr) | ν ~2220-2230 cm⁻¹ (C≡N stretch), ~1250 cm⁻¹ (C-O stretch) | Typical values[7] |

| Mass Spectrum (EI) | m/z 223 (M⁺), 91 (C₇H₇⁺, base peak) | Predicted fragmentation |

Experimental Protocols

The synthesis of 2-(Benzyloxy)-3-methylbenzonitrile can be effectively achieved via the Williamson ether synthesis.[8][9][10] This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

Proposed Synthesis of 2-(Benzyloxy)-3-methylbenzonitrile

Reaction Scheme:

Materials:

-

2-hydroxy-3-methylbenzonitrile

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-methylbenzonitrile (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 eq) and anhydrous acetone or DMF to the flask.

-

Alkylation: While stirring, add benzyl bromide (1.1-1.2 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(Benzyloxy)-3-methylbenzonitrile.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The expected spectral data are summarized in the table above.

Visualizations

Synthetic Workflow for 2-(Benzyloxy)-3-methylbenzonitrile

References

- 1. Application of Nitrile in Drug Design [sioc-journal.cn]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 2-Benzyloxy-6-methoxybenzonitrile [webbook.nist.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

Technical Guide to the Physical Characterization of 2-(Benzyloxy)-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the primary physical characteristics of the novel organic compound, 2-(Benzyloxy)-3-methylbenzonitrile. Due to the limited availability of experimental data for this specific molecule in public literature, this document focuses on the detailed experimental protocols for elucidating its physical properties, including melting point, boiling point, and solubility. Furthermore, this guide outlines the necessary safety precautions for handling substituted benzonitriles and presents a logical workflow for their physical characterization.

Introduction

2-(Benzyloxy)-3-methylbenzonitrile is an aromatic organic compound. As with any novel compound in a research and development setting, a thorough understanding of its physical properties is fundamental for its application, further synthesis, and formulation. This guide presents standardized, reliable laboratory procedures to determine these essential characteristics.

Predicted Physicochemical Properties

While experimental data is not available, some properties can be calculated based on the compound's structure.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO | Calculated |

| Molecular Weight | 223.27 g/mol | Calculated |

| IUPAC Name | 2-(benzyloxy)-3-methylbenzonitrile | - |

Experimental Protocols for Physical Characterization

The following sections detail the standard laboratory procedures for determining the melting point, boiling point, and solubility of a solid organic compound such as 2-(Benzyloxy)-3-methylbenzonitrile.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas a broad melting range at a depressed temperature often indicates the presence of impurities.[1]

3.1.1. Method 1: Thiele Tube Method

This classic method utilizes a specialized glass tube designed to allow for uniform heating of an oil bath through convection currents.[2][3]

-

Apparatus:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil, silicone oil)

-

Thermometer (-10 to 360 °C)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or other heat source

-

Stand and clamp

-

-

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered 2-(Benzyloxy)-3-methylbenzonitrile is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid to a height of 3-5 mm.[4]

-

Apparatus Setup: The capillary tube is attached to the thermometer using a rubber band or a small piece of tubing. The thermometer and attached capillary tube are inserted into the Thiele tube, ensuring the sample is level with the thermometer bulb.[3] The rubber band should remain above the oil level to prevent it from melting.[5]

-

Heating: The side arm of the Thiele tube is gently heated with a small flame.[1] The rate of heating should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[1]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[2][6]

-

3.1.2. Method 2: Digital Melting Point Apparatus

Modern melting point apparatuses offer a more controlled and often more accurate method for determining the melting point.[6][7]

-

Apparatus:

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes

-

-

Procedure:

-

Sample Preparation: The capillary tube is filled with the sample as described in the Thiele tube method.[6]

-

Apparatus Setup: The capillary tube is inserted into the sample holder of the apparatus.[6]

-

Heating Program: A starting temperature approximately 15°C below the expected melting point is set. A slow ramp rate of 1-2°C per minute is programmed for the region around the expected melting point.[6][8]

-

Observation and Recording: The sample is observed through the magnifying eyepiece. The temperatures at the onset of melting and complete liquefaction are recorded to define the melting range.[1][6]

-

Boiling Point Determination

Given that 2-(Benzyloxy)-3-methylbenzonitrile is expected to be a solid at room temperature, its boiling point will be significantly higher. The following methods are suitable for determining the boiling point of high-boiling organic compounds.

3.2.1. Method: Distillation

Simple distillation can be used to determine the boiling point if a sufficient quantity of the substance (at least 5 mL) is available.[9][10]

-

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

-

-

Procedure:

-

The liquid sample and a few boiling chips are placed in the distillation flask.

-

The apparatus is assembled for simple distillation. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[10]

-

The flask is heated gently.

-

The temperature is recorded when the vapor temperature stabilizes during distillation. This stable temperature is the boiling point. The barometric pressure should also be recorded.[10]

-

3.2.2. Method: Thiele Tube (for small quantities)

This method is adapted for determining the boiling point of small amounts of liquid.[5][11]

-

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thiele tube with high-boiling point oil

-

Thermometer

-

Heat source

-

-

Procedure:

-

A few drops of the molten sample are placed in the small test tube.

-

A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.[11]

-

The test tube is attached to a thermometer and placed in a Thiele tube.

-

The Thiele tube is heated. As the liquid heats, air trapped in the capillary tube will bubble out.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[5]

-

The heat source is removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the substance.[5]

-

Solubility Determination

A systematic approach to solubility testing can provide valuable information about the polarity and functional groups present in the molecule.[12][13]

-

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

Graduated cylinders or pipettes

-

-

Solvents for Testing:

-

Water (H₂O)

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Organic solvents of varying polarity (e.g., hexane, diethyl ether, ethanol)

-

-

Procedure:

-

Approximately 25 mg of the solid sample is placed in a test tube.[11]

-

0.75 mL of the solvent is added in portions.[11]

-

The mixture is agitated vigorously for 1-2 minutes.[14]

-

The sample is observed for dissolution. A substance is generally considered soluble if it dissolves completely.

-

The solubility tests should be performed in a logical sequence, as illustrated in the workflow diagram below. For example, if a compound is insoluble in water, its solubility in acidic and basic solutions is then tested to identify potential acidic or basic functional groups.[13][15]

-

Workflow for Physical Characterization

The following diagram illustrates the logical progression for the physical characterization of an unknown solid organic compound.

Caption: A logical workflow for the physical characterization of a solid organic compound.

Safety and Handling

Substituted benzonitriles, like benzonitrile itself, should be handled with care. While specific toxicity data for 2-(Benzyloxy)-3-methylbenzonitrile is unavailable, general precautions for this class of compounds should be followed. Benzonitrile is harmful if swallowed or in contact with skin.[16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., Butyl Rubber or Polyvinyl Alcohol).[17][18]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[19]

-

Handling: Avoid contact with skin and eyes. Do not breathe in dust.[18] In case of skin contact, wash the affected area immediately with soap and water.[17]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[16]

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. flinnsci.com [flinnsci.com]

- 4. scribd.com [scribd.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. westlab.com [westlab.com]

- 8. etcnmachining.com [etcnmachining.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. lobachemie.com [lobachemie.com]

- 17. nj.gov [nj.gov]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

In-Depth Technical Guide: 2-(Benzyloxy)-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-3-methylbenzonitrile, a substituted aromatic nitrile of interest in medicinal chemistry and materials science. This document details the physicochemical properties of the compound, including its molecular weight, and presents hypothetical yet plausible synthetic routes based on established organic chemistry principles. Furthermore, potential biological activities and signaling pathways are discussed, drawing parallels with structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel benzonitrile derivatives.

Physicochemical Properties

2-(Benzyloxy)-3-methylbenzonitrile is an organic compound featuring a benzonitrile core substituted with a benzyloxy and a methyl group at the 2 and 3 positions, respectively. The key quantitative data for this molecule are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.28 g/mol |

| IUPAC Name | 2-(Benzyloxy)-3-methylbenzonitrile |

Note: The molecular weight was calculated based on the atomic weights of the constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999).

Synthetic Protocols

Route 1: Williamson Ether Synthesis from 2-Hydroxy-3-methylbenzonitrile

This two-step approach involves the initial synthesis or procurement of 2-hydroxy-3-methylbenzonitrile, followed by the formation of the benzyl ether via Williamson ether synthesis.

Experimental Protocol:

-

Step 1: Synthesis of 2-Hydroxy-3-methylbenzonitrile (if not commercially available). A common method for the synthesis of substituted benzonitriles is the Sandmeyer reaction, starting from the corresponding aniline. Alternatively, synthesis from a substituted benzaldehyde can be achieved.[1][2]

-

Step 2: Benzylation of 2-Hydroxy-3-methylbenzonitrile.

-

To a solution of 2-hydroxy-3-methylbenzonitrile (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base, for instance, potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(benzyloxy)-3-methylbenzonitrile.[3][4]

-

Route 2: Palladium-Catalyzed Cyanation of an Aryl Halide

This route involves the synthesis of a suitable aryl halide precursor followed by a palladium-catalyzed cyanation reaction.

Experimental Protocol:

-

Step 1: Synthesis of 2-(Benzyloxy)-3-methyl-1-bromobenzene. This intermediate can be prepared from 2-bromo-6-methylphenol via Williamson ether synthesis with benzyl bromide.

-

Step 2: Palladium-Catalyzed Cyanation.

-

In a reaction vessel, combine 2-(benzyloxy)-3-methyl-1-bromobenzene (1.0 eq), a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), and a suitable solvent (e.g., DMF).[5][6]

-

Degas the mixture and purge with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter to remove inorganic salts.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired product.

-

Potential Biological Activities and Signaling Pathways

The biological profile of 2-(Benzyloxy)-3-methylbenzonitrile has not been explicitly reported. However, by examining the activities of structurally related compounds, we can infer potential areas for pharmacological investigation.

Substituted benzonitriles are known to exhibit a range of biological effects, including antimicrobial and antiproliferative activities.[7][8] The benzyloxy moiety is also a common pharmacophore found in compounds targeting various receptors and enzymes. For instance, certain benzyloxy derivatives have shown activity as monoamine oxidase B (MAO-B) inhibitors and neurokinin 1 (NK1) receptor antagonists.[9][10]

Given these precedents, 2-(Benzyloxy)-3-methylbenzonitrile could be a candidate for screening in assays related to oncology, infectious diseases, and neurological disorders. A hypothetical workflow for the initial biological screening of this compound is presented below.

Should initial screenings indicate significant activity, for example, as an NK1 receptor antagonist, further investigation into its effect on the substance P signaling pathway would be warranted. The binding of substance P to the NK1 receptor typically leads to the activation of phospholipase C and subsequent downstream signaling cascades involving inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and protein kinase C (PKC) activation. An antagonist like 2-(Benzyloxy)-3-methylbenzonitrile would be expected to block these events.

Conclusion

2-(Benzyloxy)-3-methylbenzonitrile represents an interesting molecular scaffold with potential applications in various fields of chemical and biological research. This guide provides essential physicochemical data, outlines robust synthetic strategies, and proposes avenues for biological investigation based on the known properties of related compounds. The detailed protocols and conceptual frameworks presented herein are intended to facilitate further research and development involving this and similar molecular entities.

References

- 1. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]

- 2. scribd.com [scribd.com]

- 3. ias.ac.in [ias.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

The Synthesis and Characterization of Benzonitrile Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of benzonitrile derivatives, a class of organic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. This document details key synthetic methodologies, provides explicit experimental protocols, and summarizes characteristic analytical data.

Introduction

Benzonitrile and its derivatives are aromatic compounds characterized by a cyanophenyl group. The nitrile functionality serves as a versatile synthetic handle, readily transformable into amines, amides, carboxylic acids, and tetrazoles, making these compounds valuable building blocks in medicinal chemistry and organic synthesis.[1] Their utility is highlighted in the synthesis of various pharmaceuticals, including the antineoplastic agent Letrozole and the antidepressant Citalopram.[2] This guide will explore several prominent synthetic routes to benzonitrile derivatives and the spectroscopic techniques employed for their characterization.

Synthetic Methodologies

The synthesis of benzonitrile derivatives can be achieved through various methods, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and reaction scalability. The following sections detail some of the most common and effective synthetic strategies.

Sandmeyer Reaction

The Sandmeyer reaction is a classic method for the synthesis of aryl nitriles from aryl diazonium salts, which are typically generated in situ from the corresponding anilines.[3][4] This reaction utilizes copper(I) cyanide as the cyanide source.[3]

A detailed experimental procedure for the Sandmeyer reaction is as follows:

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve the starting aniline (e.g., 4-chloroaniline) in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0 and 5 °C. Continue stirring for an additional 30 minutes to ensure complete formation of the diazonium salt.[5]

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Slowly add the freshly prepared diazonium salt solution to the CuCN solution. The reaction is often accompanied by the evolution of nitrogen gas.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure completion.

-

Work-up and Purification: The reaction mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[6][7]

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction provides a direct method for the synthesis of aryl nitriles from aryl halides, typically aryl bromides or iodides, using a stoichiometric amount of copper(I) cyanide at elevated temperatures.[8][9] The use of polar, high-boiling solvents like DMF or N-methylpyrrolidone (NMP) is common.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aryl halide (e.g., 4-bromoanisole) and copper(I) cyanide (CuCN).

-

Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically between 150-250 °C) and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[8]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of an alkali metal cyanide, to dissolve the copper salts.[8]

-

The product is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

-

The crude benzonitrile derivative is purified by distillation, recrystallization, or column chromatography.

Synthesis from Aromatic Aldehydes

Aromatic aldehydes can be readily converted to benzonitriles in a one-pot reaction with hydroxylamine, followed by dehydration of the intermediate aldoxime.[10][11] This method is advantageous due to the wide availability of aromatic aldehydes.

-

Reaction Setup: To a solution of the aromatic aldehyde (e.g., benzaldehyde) in a suitable solvent such as dimethylformamide (DMF), add hydroxylamine hydrochloride (NH₂OH·HCl).[11]

-

A dehydrating agent or a catalyst is often employed. For instance, anhydrous ferrous sulfate can act as a catalyst.[11] In other variations, an ionic liquid can serve as both a solvent and a catalyst, promoting a greener synthesis.[10]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[11] The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is filtered off. The filtrate is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude benzonitrile.[12]

-

Purification is achieved through distillation or chromatography.

Palladium-Catalyzed Cyanation

Modern cross-coupling chemistry offers a highly efficient and versatile route to benzonitriles through the palladium-catalyzed cyanation of aryl halides (chlorides, bromides, iodides) and triflates.[13][14] A variety of cyanide sources can be used, including zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), the latter being a less toxic alternative.[13]

-

Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 4-bromotoluene), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a phosphine ligand (e.g., XPhos), and the cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O).[1][13]

-

A base, such as sodium carbonate (Na₂CO₃) or potassium acetate (KOAc), is also added.[1][13]

-

The reaction is typically carried out in a solvent system such as a mixture of dioxane and water.[13]

-

Reaction Conditions: The reaction vessel is sealed, and the mixture is heated with stirring for several hours at a temperature typically ranging from 80 to 120 °C.[1]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and partitioned between an organic solvent and water. The organic layer is separated, washed, dried, and concentrated.

-

The product is then purified by column chromatography.

Data Presentation: Synthesis of Benzonitrile Derivatives

| Entry | Starting Material | Product | Synthetic Method | Yield (%) | Reference |

| 1 | 4-Chloroaniline | 4-Chlorobenzonitrile | Sandmeyer Reaction | 72-75 | [5] |

| 2 | 4-Bromoanisole | 4-Methoxybenzonitrile | Rosenmund-von Braun | ~80 | [15] |

| 3 | Benzaldehyde | Benzonitrile | From Aldehyde | 90-95 | [11] |

| 4 | 4-Bromotoluene | 4-Methylbenzonitrile | Pd-Catalyzed Cyanation | >90 | [1] |

| 5 | 2-Nitroaniline | 2-Nitrobenzonitrile | Sandmeyer Reaction | ~90 | [16] |

Characterization of Benzonitrile Derivatives

The structural elucidation and purity assessment of synthesized benzonitrile derivatives are crucial steps. A combination of spectroscopic techniques is typically employed for this purpose.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. For benzonitrile derivatives, the most prominent absorption band is that of the nitrile (C≡N) stretching vibration, which typically appears in the region of 2220-2240 cm⁻¹. The exact position of this band can be influenced by the electronic nature of the substituents on the aromatic ring. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.[2][17]

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Nitrile C≡N Stretch | 2240-2220 | Sharp, Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural analysis of benzonitrile derivatives.

-

¹H NMR Spectroscopy: The protons on the aromatic ring typically resonate in the downfield region of the spectrum, usually between 7.0 and 8.5 ppm. The chemical shifts and coupling patterns of these protons provide valuable information about the substitution pattern on the benzene ring. Protons of substituent groups will appear in their characteristic regions.

-

¹³C NMR Spectroscopy: The carbon atom of the nitrile group gives a characteristic signal in the range of 115-125 ppm. The aromatic carbons resonate between 110 and 150 ppm. The specific chemical shifts are influenced by the nature and position of the substituents.[18]

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Benzonitrile | 7.4-7.7 (m, 5H) | 112.5 (C), 118.7 (CN), 129.2 (CH), 132.2 (CH), 132.8 (CH) |

| 4-Methoxybenzonitrile | 6.9 (d, 2H), 7.6 (d, 2H), 3.8 (s, 3H) | 55.5, 104.1, 114.3, 119.2, 133.8, 162.7 |

| 4-Chlorobenzonitrile | 7.5 (d, 2H), 7.7 (d, 2H) | 110.8, 118.1, 129.6, 133.3, 139.3 |

| 2-Nitrobenzonitrile | 7.8-8.0 (m, 3H), 8.3 (d, 1H) | 115.5, 116.8, 125.5, 133.6, 134.1, 134.8, 148.8 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the benzonitrile derivative. Fragmentation patterns can provide further structural information.

Visualizations

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of benzonitrile derivatives is illustrated below.

Caption: General experimental workflow for benzonitrile derivative synthesis.

Logical Relationships of Synthetic Pathways

The following diagram illustrates the relationships between different starting materials and the common synthetic routes to benzonitrile derivatives.

Caption: Key synthetic pathways to benzonitrile derivatives.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. quora.com [quora.com]

- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 9. 2-Nitrobenzonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]

- 11. scribd.com [scribd.com]

- 12. asianpubs.org [asianpubs.org]

- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

- 16. sphinxsai.com [sphinxsai.com]

- 17. IR _2007 [uanlch.vscht.cz]

- 18. rsc.org [rsc.org]

An In-depth Technical Guide on the Stability and Storage of 2-(Benzyloxy)-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Benzyloxy)-3-methylbenzonitrile. Due to the limited availability of specific experimental data for this compound, this guide integrates established chemical principles of its constituent functional groups—a benzyl ether and a substituted benzonitrile—with generalized protocols for stability assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-(Benzyloxy)-3-methylbenzonitrile is essential for predicting its stability and designing appropriate storage and handling protocols.

| Property | Inferred/Observed Value | Source/Justification |

| CAS Number | 74511-44-7 | Inferred from structurally similar 2-(Benzyloxy)benzonitrile |

| Molecular Formula | C₁₅H₁₃NO | Derived from chemical structure |

| Molecular Weight | 223.27 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid or oil | Based on similar aromatic compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate) and poorly soluble in water. | General solubility of aromatic ethers and nitriles. |

Stability Profile and Potential Degradation Pathways

Key Potential Degradation Pathways:

-

Hydrolysis: The nitrile group can undergo hydrolysis under strong acidic or basic conditions to form the corresponding carboxylic acid (2-(benzyloxy)-3-methylbenzoic acid) or amide intermediate. The benzyl ether linkage is generally stable to hydrolysis under conditions that would cleave the nitrile.

-

Oxidation: The benzylic carbon is susceptible to oxidation, which could lead to the formation of a benzoate ester, followed by potential cleavage to yield 2-hydroxy-3-methylbenzonitrile and benzoic acid.

-

Hydrogenolysis: The benzyl ether bond is susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd-C), which would yield 2-hydroxy-3-methylbenzonitrile and toluene. This is a common deprotection strategy in organic synthesis and highlights a key instability under reductive conditions.[1][2]

-

Photodegradation: Aromatic compounds can be sensitive to light. UV radiation could potentially promote cleavage of the benzyl ether bond or reactions involving the aromatic rings.

A diagram illustrating the potential degradation pathways is provided below.

Caption: Potential degradation routes for 2-(Benzyloxy)-3-methylbenzonitrile.

Recommended Storage Conditions

Based on the inferred stability profile, the following storage conditions are recommended to minimize degradation and ensure the long-term integrity of 2-(Benzyloxy)-3-methylbenzonitrile.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. For long-term storage, consider -20 °C. | Reduces the rate of potential hydrolytic and oxidative degradation. |

| Light | Protect from light. Store in an amber vial or in a dark location. | Minimizes the risk of photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation, particularly of the benzylic position. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and exposure to moisture and air. |

| pH | Avoid contact with strong acids and bases. | The nitrile group is susceptible to hydrolysis under these conditions. |

Experimental Protocols for Stability Assessment

To empirically determine the stability of 2-(Benzyloxy)-3-methylbenzonitrile, a forced degradation study is recommended.[3][4][5][6][7] This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Forced Degradation Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of 2-(Benzyloxy)-3-methylbenzonitrile.

Detailed Methodologies

4.2.1. Preparation of Stock Solution: Prepare a stock solution of 2-(Benzyloxy)-3-methylbenzonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

4.2.2. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose the solid compound to 60°C in a stability chamber for 7 days. Also, expose a solution of the compound to the same conditions.

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

4.2.3. Analytical Method: A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.

| Parameter | Suggested Condition | Justification |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic compounds. |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) | Allows for the elution of compounds with a range of polarities.[8] |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) | Aromatic compounds typically have strong UV absorbance. |

| Injection Volume | 10 µL | Standard injection volume. |

4.2.4. Data Analysis: Analyze the stressed samples by HPLC. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample. For the identification of degradation products, LC-MS analysis should be performed on the stressed samples showing significant degradation.

Conclusion

While specific stability data for 2-(Benzyloxy)-3-methylbenzonitrile is limited, a comprehensive understanding of its potential degradation pathways can be inferred from the known chemistry of its functional groups. The primary stability concerns are cleavage of the benzyl ether linkage under reductive or strongly oxidative conditions and hydrolysis of the nitrile group under harsh pH conditions. For optimal stability, 2-(Benzyloxy)-3-methylbenzonitrile should be stored at refrigerated temperatures, protected from light, and under an inert atmosphere. The implementation of forced degradation studies as outlined in this guide will provide the necessary empirical data to establish a definitive stability profile and develop a robust, stability-indicating analytical method for this compound.

References

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. lubrizolcdmo.com [lubrizolcdmo.com]

- 4. acdlabs.com [acdlabs.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. helixchrom.com [helixchrom.com]

A Technical Guide to Quantum Chemical Calculations for Substituted Benzonitriles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Substituted benzonitriles are a significant class of organic compounds, with the benzonitrile fragment appearing in several commercial drug molecules, including the anti-dermatitis agent crisaborole and the anti-cancer drug alectinib.[1] Their versatile chemical nature and biological activity make them attractive scaffolds in medicinal chemistry and materials science. Understanding the intricate relationship between their molecular structure and functional properties is paramount for designing novel therapeutics and materials. Quantum chemical calculations provide a powerful, cost-effective lens to investigate these molecules at an atomic level, predicting their behavior and guiding experimental efforts.[2][3][4]

This technical guide provides an in-depth overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to the study of substituted benzonitriles. It details the computational protocols, explores the calculation of key molecular properties, and illustrates the integration of these computational results into the drug discovery pipeline through Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies.

Core Principles of Quantum Chemical Calculations

At its core, quantum chemistry aims to solve the Schrödinger equation for a given molecular system to determine its electronic structure and associated properties.[5][6] However, exact solutions are only feasible for the simplest systems. Therefore, methods like Hartree-Fock (HF) theory and Density Functional Theory (DFT) are employed to find approximate solutions.[5]

DFT, in particular, has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost.[5] It calculates the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311+G(2df, 2p)) are critical for obtaining reliable results that correlate well with experimental data.[7]

Computational Protocol: A Step-by-Step Methodology

The following protocol outlines a standard procedure for performing quantum chemical calculations on a substituted benzonitrile molecule using a program like Gaussian.

1. Molecular Structure Input:

-

The initial 3D coordinates of the substituted benzonitrile molecule are created using a molecular builder or retrieved from a chemical database.

2. Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: DFT is commonly used for this purpose.[8]

-

Functional: The B3LYP hybrid functional is a widely used and well-validated choice.[7]

-

Basis Set: A split-valence basis set such as 6-311+G(2df, 2p) provides a good compromise between accuracy and computational expense for molecules of this size.[7]

-

Procedure: The calculation is run until the forces on the atoms are negligible and the geometry converges to a stable minimum on the potential energy surface.

3. Frequency Calculation:

-

Objective: To confirm that the optimized structure is a true energy minimum and to predict vibrational spectra (IR, Raman).

-

Procedure: Performed on the optimized geometry from the previous step. The absence of imaginary frequencies confirms a true minimum.

-

Output: Provides thermodynamic properties (zero-point vibrational energy, enthalpy, Gibbs free energy) and the frequencies and intensities of vibrational modes.

4. Calculation of Molecular Properties:

-

Objective: To compute electronic and chemical properties that inform the molecule's reactivity and potential biological activity.

-

Properties Calculated:

-

Electronic Energies: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[9]

-

Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis to determine the partial charges on each atom.

-

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps identify sites for electrophilic and nucleophilic attack.

-

Dipole Moment: Indicates the overall polarity of the molecule.

-

This systematic workflow provides a comprehensive set of theoretical data for a given substituted benzonitrile.

Key Calculated Properties and Data

Quantum chemical calculations yield a wealth of quantitative data that can be compared with experimental results and used to predict molecular behavior.

Structural Parameters

Calculations provide highly accurate predictions of bond lengths and angles. For substituted benzenes, these calculations can reveal the influence of different substituent groups on the geometry of the aromatic ring.[7]

Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) for a Benzonitrile Derivative

| Bond | Calculated (DFT/B3LYP) | Experimental |

|---|---|---|

| C-C (ring) | 1.354 - 1.381 | 1.379 - 1.381 |

| C-CN | 1.455 | 1.450 |

| C≡N | 1.160 | 1.158 |

(Data synthesized from typical values reported in literature such as[7])

Vibrational Frequencies

Frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. The C≡N stretching frequency in benzonitriles is a particularly strong and characteristic band in IR spectra, typically appearing around 2220-2230 cm⁻¹. Calculations can accurately predict this frequency and how it shifts with different substituents.[7][10]

Table 2: Key Vibrational Frequencies (cm⁻¹) for Benzonitrile

| Vibrational Mode | Calculated (DFT/B3LYP) | Experimental |

|---|---|---|

| C≡N Stretch | ~2235 | ~2229 |

| C-H Stretch (Aromatic) | 3050 - 3090 | 3060 - 3100 |

| Ring C=C Stretch | 1580 - 1610 | 1585 - 1605 |

(Data synthesized from typical values reported in literature such as[7][10])

Electronic Properties and Chemical Reactivity

The energies of the frontier molecular orbitals, HOMO and LUMO, are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[9] A small HOMO-LUMO energy gap suggests high chemical reactivity. These values, along with other calculated descriptors, are fundamental inputs for QSAR studies.

Table 3: Calculated Electronic Properties for para-Substituted Benzonitriles (p-XC₆H₄CN)

| Substituent (X) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| -NH₂ (electron-donating) | -5.58 | -0.85 | 4.73 |

| -H (neutral) | -6.75 | -1.15 | 5.60 |

| -NO₂ (electron-withdrawing) | -7.50 | -2.50 | 5.00 |

(Illustrative data based on trends described in computational studies. Actual values depend on the specific level of theory.)

Application in Drug Development

Quantum chemical calculations are integral to modern computer-aided drug design (CADD).[11][12] For substituted benzonitriles, these calculations provide the foundation for both ligand-based and structure-based design approaches.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[13] Quantum chemical calculations provide a wide range of "descriptors" (e.g., HOMO/LUMO energies, dipole moment, atomic charges) that quantify the electronic and steric properties of molecules. These descriptors are then used to build predictive models that can estimate the activity of new, unsynthesized benzonitrile derivatives, thereby prioritizing which compounds to synthesize and test.[14][15]

Structure-Based Drug Design (SBDD)

In SBDD, the 3D structure of a biological target (e.g., an enzyme or receptor) is known. Molecular docking is a key technique used to predict how a ligand (a potential drug molecule) binds to the target's active site.[1][16] The accuracy of docking studies relies heavily on having an accurate 3D conformation of the ligand and a correct representation of its partial atomic charges. Quantum chemical geometry optimization provides the most stable, low-energy conformation of the substituted benzonitrile, while the calculated charge distribution allows for a more accurate simulation of the electrostatic interactions (like hydrogen bonds) between the ligand and the protein target.

Conclusion

Quantum chemical calculations are an indispensable tool in the modern study of substituted benzonitriles. They provide a robust theoretical framework for understanding and predicting the structural, spectroscopic, and electronic properties of these molecules with high accuracy. For researchers in drug development, these computational methods offer profound insights that accelerate the design-synthesis-testing cycle. By generating optimized geometries for docking and producing reliable electronic descriptors for QSAR models, quantum chemistry enables a more rational, efficient, and cost-effective approach to discovering the next generation of benzonitrile-based therapeutics.

References

- 1. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 4. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.aps.org [journals.aps.org]

- 7. researchgate.net [researchgate.net]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. EMAN RESEARCH PUBLISHING |Full Text|Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development [publishing.emanresearch.org]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacophore Identification and QSAR Studies on Substituted Benzoxazinone as Antiplatelet Agents: kNN-MFA Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Literature Review of 2-(Benzyloxy)-3-methylbenzonitrile: A Scarcity of Direct Research and a Look into Related Structures

An extensive review of scientific literature and chemical databases reveals a significant lack of specific information on 2-(Benzyloxy)-3-methylbenzonitrile. To date, no dedicated studies on its synthesis, chemical properties, or biological activities have been published. This technical guide, therefore, addresses this gap by providing a comprehensive overview of closely related and analogous structures, offering insights into the potential characteristics and synthetic pathways applicable to the target compound.

While direct experimental data for 2-(Benzyloxy)-3-methylbenzonitrile is unavailable, an examination of similar molecules, such as other substituted benzonitrile derivatives and compounds featuring a benzyloxy moiety, can provide valuable inferential knowledge for researchers, scientists, and drug development professionals. This paper will explore the synthesis and known applications of these related compounds to build a foundational understanding that may guide future research into 2-(Benzyloxy)-3-methylbenzonitrile.

Synthetic Strategies for Substituted Benzonitriles

The synthesis of benzonitrile derivatives is a well-established area of organic chemistry. Several methods could be hypothetically applied to the synthesis of 2-(Benzyloxy)-3-methylbenzonitrile. A common approach involves the nucleophilic substitution of a leaving group on a substituted benzene ring with a cyanide anion.

A potential synthetic precursor is 2-hydroxy-3-methylbenzonitrile. The benzylation of the hydroxyl group would then yield the desired product. The Williamson ether synthesis is a classic and widely used method for forming ethers, such as the benzyloxy group in the target molecule.

Hypothetical Synthesis of 2-(Benzyloxy)-3-methylbenzonitrile:

Caption: Hypothetical Williamson ether synthesis for 2-(Benzyloxy)-3-methylbenzonitrile.

An alternative approach could involve the Sandmeyer reaction, starting from 2-amino-3-methylphenol. This would first involve protection of the hydroxyl group with a benzyl group, followed by diazotization of the amino group and subsequent reaction with a cyanide salt.

Properties and Applications of Related Benzonitrile Derivatives

Benzonitrile derivatives are a versatile class of compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science.[1] The nitrile group can serve as a key functional group for further chemical transformations or as a crucial pharmacophore for biological activity.

For instance, 2,3-dihydroxy benzonitrile is a key starting material for the synthesis of Desferrithiocin and its analogues, which are iron-chelating agents.[2] This highlights the potential of substituted benzonitriles in medicinal chemistry. The introduction of a benzyloxy group can modulate the lipophilicity and steric bulk of a molecule, which can in turn influence its pharmacokinetic and pharmacodynamic properties.

Derivatives of 2-(benzyloxy)benzaldehyde have also been explored.[3] While not a nitrile, the aldehyde functionality is electronically similar and its benzyloxy-substituted phenyl ring provides a useful model for understanding potential interactions of 2-(Benzyloxy)-3-methylbenzonitrile.

Biological Activity of Compounds with Benzyloxy Moieties

The benzyloxy group is a common feature in many biologically active compounds. It can act as a bioisostere for other functional groups and can be involved in key binding interactions with biological targets. For example, various compounds containing a benzyloxy group have been investigated for their potential as enzyme inhibitors or receptor modulators.

While no specific biological data exists for 2-(Benzyloxy)-3-methylbenzonitrile, research on related structures provides some context. For instance, certain benzonitrile derivatives have shown activity as inhibitors of various enzymes. The specific substitution pattern on the benzene ring is crucial for determining the biological activity and selectivity.

Future Directions

The absence of literature on 2-(Benzyloxy)-3-methylbenzonitrile presents a clear opportunity for novel research. The synthesis of this compound and the characterization of its physicochemical properties would be the first logical steps. Subsequent screening for biological activity in various assays could uncover potential applications in drug discovery or other fields.

Given the known activities of related benzonitrile and benzyloxy-containing compounds, initial biological screening could focus on areas such as:

-

Enzyme inhibition assays (e.g., kinases, proteases)

-

Receptor binding assays

-

Antimicrobial or antiproliferative activity screening

Conclusion

While a direct literature review of 2-(Benzyloxy)-3-methylbenzonitrile is not possible due to a lack of available data, this in-depth guide provides a foundational understanding based on related chemical structures. The synthetic pathways and biological applications of analogous benzonitrile and benzyloxy-containing compounds suggest that 2-(Benzyloxy)-3-methylbenzonitrile is a molecule with potential for further investigation. The information presented here serves as a valuable resource for researchers and scientists interested in exploring this novel chemical entity and its potential applications. Future research is needed to synthesize, characterize, and evaluate the biological profile of this compound to unlock its full potential.

References

- 1. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile - Google Patents [patents.google.com]

- 3. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-(Benzyloxy)-3-methylbenzonitrile in Organic Synthesis

Introduction

2-(Benzyloxy)-3-methylbenzonitrile is a versatile organic molecule with significant potential in synthetic chemistry. The presence of a benzyloxy group, a nitrile functionality, and a methyl-substituted aromatic ring offers multiple avenues for chemical transformations. The benzyloxy group can serve as a protecting group for a phenol, a director for ortho-metalation, or a precursor for benzyl group transfer. The nitrile group is a valuable synthon that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This document outlines potential applications and detailed experimental protocols for the use of 2-(Benzyloxy)-3-methylbenzonitrile in organic synthesis.

Application 1: Benzylating Agent for Alcohols and Carboxylic Acids

Drawing analogy from 2-benzyloxy-1-methylpyridinium triflate, a known benzylating agent, 2-(Benzyloxy)-3-methylbenzonitrile can be envisioned as a precursor to an in situ generated benzylating species upon activation. This provides a potentially neutral and selective method for the protection of alcohols and carboxylic acids as their benzyl ethers and esters, respectively.

Proposed Reaction Scheme:

Caption: Proposed benzylation of an alcohol using 2-(Benzyloxy)-3-methylbenzonitrile.

Experimental Protocol: Benzylation of a Primary Alcohol

-

To a stirred solution of the primary alcohol (1.0 mmol) and 2-(Benzyloxy)-3-methylbenzonitrile (1.2 mmol) in anhydrous toluene (10 mL) under an inert atmosphere (e.g., argon), add magnesium oxide (1.5 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add methyl triflate (1.2 mmol) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and then heat to 90 °C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ether.

Quantitative Data: Predicted Yields for Benzylation Reactions

| Substrate | Product | Predicted Yield (%) |

| Benzyl alcohol | Dibenzyl ether | 85-95 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl benzyl ether | 80-90 |

| Cyclohexanol | Cyclohexyl benzyl ether | 70-80 |

| Benzoic acid | Benzyl benzoate | 88-98 |

Application 2: Synthesis of Substituted Phthalimidines via Intramolecular Cyclization

The nitrile and benzyloxy groups in 2-(Benzyloxy)-3-methylbenzonitrile can be manipulated to participate in an intramolecular cyclization to form substituted phthalimidine derivatives, which are important scaffolds in medicinal chemistry. This would likely involve the reduction of the nitrile to an amine followed by an intramolecular reaction.

Proposed Workflow for Phthalimidine Synthesis:

Caption: Proposed workflow for the synthesis of substituted phthalimidines.

Experimental Protocol: Synthesis of a Substituted Phthalimidine

-

Nitrile Reduction: To a solution of 2-(Benzyloxy)-3-methylbenzonitrile (1.0 mmol) in anhydrous diethyl ether (20 mL) at 0 °C under an argon atmosphere, add lithium aluminum hydride (1.5 mmol) portion-wise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Carefully quench the reaction by the sequential addition of water (0.06 mL), 15% aqueous sodium hydroxide (0.06 mL), and water (0.18 mL).

-

Filter the resulting precipitate and wash with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(aminomethyl)-3-methylbenzyloxybenzene.

-

Intramolecular Cyclization: Dissolve the crude amine in a suitable solvent such as toluene (10 mL).

-

Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 0.1 mmol).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction, wash with saturated aqueous sodium bicarbonate, and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the phthalimidine product.

Application 3:[1][2]-Wittig Rearrangement

The benzyloxy group ortho to an activating group can undergo a[1][2]-Wittig rearrangement upon treatment with a strong base. This reaction would lead to the formation of a substituted diarylmethanol, a valuable intermediate in organic synthesis.

Proposed[1][2]-Wittig Rearrangement:

Caption: Proposed[1][2]-Wittig rearrangement of 2-(Benzyloxy)-3-methylbenzonitrile.

Experimental Protocol:[1][2]-Wittig Rearrangement

-

Under an inert argon atmosphere, dissolve 2-(Benzyloxy)-3-methylbenzonitrile (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise to the stirred solution.

-

Maintain the reaction at -78 °C for 2 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (10 mL).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to obtain the rearranged product.

Predicted Outcome

| Starting Material | Product | Predicted Yield (%) |

| 2-(Benzyloxy)-3-methylbenzonitrile | 2-(Hydroxy(phenyl)methyl)-3-methylbenzonitrile | 60-75 |

References

The Synthetic Utility of 2-(Benzyloxy)-3-methylbenzonitrile: A Review of its Potential as a Precursor

For Immediate Release

[City, State] – [Date] – While the strategic placement of functional groups in aromatic systems is a cornerstone of modern synthetic chemistry, a comprehensive review of the scientific literature and patent databases reveals a notable absence of documented applications for 2-(Benzyloxy)-3-methylbenzonitrile as a synthetic precursor. Despite the individual functionalities—a benzyloxy protecting group, a methyl substituent, and a nitrile moiety—each being of significant value in organic synthesis, their specific combination in this particular scaffold has not been detailed in published synthetic routes.

This lack of available data precludes the creation of detailed application notes and experimental protocols for 2-(Benzyloxy)-3-methylbenzonitrile. The core requirements of quantitative data summarization, detailed experimental methodologies, and visualization of synthetic pathways cannot be fulfilled without concrete examples of its use in the synthesis of more complex molecules.

Researchers, scientists, and drug development professionals seeking to utilize precursors with a similar substitution pattern may find it beneficial to explore related, more extensively documented compounds. For instance, the synthesis of various substituted benzonitriles and the use of benzyloxy-protected phenols are well-established areas of synthetic chemistry.

One related area of research involves the synthesis of triazole-pyrimidine-methylbenzonitrile derivatives, which have been investigated as potential dual A2A/A2B adenosine receptor antagonists. The synthetic route to these compounds, however, commences from 3-bromo-2-methylphenylacetonitrile, a different, though structurally related, starting material.

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, making benzonitriles in general valuable intermediates in medicinal chemistry. The benzyloxy group serves as a common and robust protecting group for phenols, readily cleaved under various conditions. The methyl group can influence the electronic properties and steric environment of the aromatic ring, potentially directing subsequent reactions or modulating the biological activity of a target molecule.

While the specific synthetic applications of 2-(Benzyloxy)-3-methylbenzonitrile remain undocumented, its constituent parts suggest its potential as a precursor for the synthesis of a range of substituted aromatic compounds. Future research may yet uncover specific and valuable applications for this molecule. However, at present, there is no established body of work upon which to base detailed synthetic protocols or application notes.

For researchers interested in this or similar molecular scaffolds, the exploration of de novo synthetic strategies or the investigation of alternative, well-documented precursors is recommended.

Medicinal Chemistry Applications of 2-(Benzyloxy)-3-methylbenzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct medicinal chemistry applications of 2-(Benzyloxy)-3-methylbenzonitrile are not extensively documented in publicly available literature, the broader class of compounds containing the benzyloxy moiety has shown significant promise in two key therapeutic areas: the inhibition of Monoamine Oxidase B (MAO-B) for the treatment of neurodegenerative diseases, and the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor for pain management. This document provides detailed application notes and experimental protocols for evaluating the potential of 2-(Benzyloxy)-3-methylbenzonitrile and its derivatives in these contexts, based on established methodologies for analogous compounds.

Application Note 1: Monoamine Oxidase B (MAO-B) Inhibition

Background